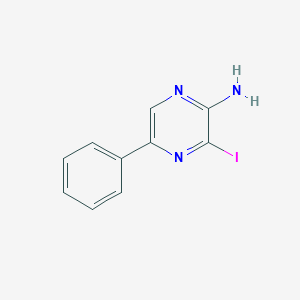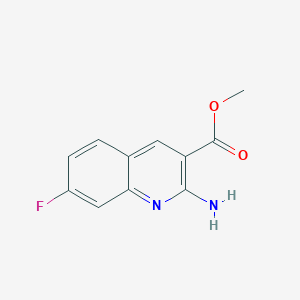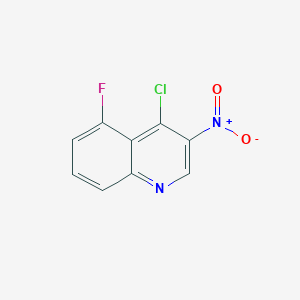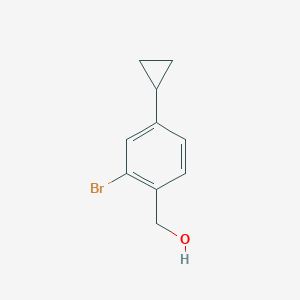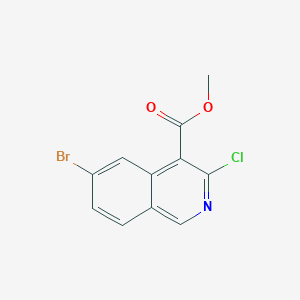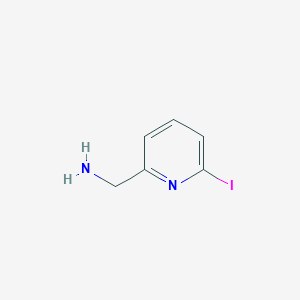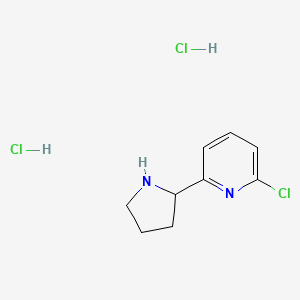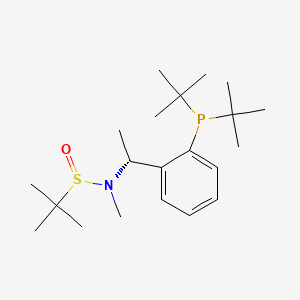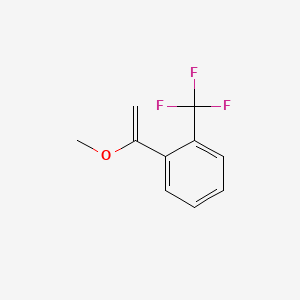
1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9F3O It is characterized by the presence of a methoxyvinyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds via the formation of an intermediate, which then undergoes a condensation reaction to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Methanol
Catalyst/Base: Sodium methoxide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxyvinyl group to an ethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(trifluoromethyl)benzaldehyde or 2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 1-(1-Ethoxyvinyl)-2-(trifluoromethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The methoxyvinyl group can participate in electrophilic and nucleophilic reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect enzyme activity, protein binding, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methoxyvinyl)benzene
- 1-(1-Methoxyvinyl)-4-(trifluoromethyl)benzene
- 1-(1-Methoxyvinyl)-2-methylbenzene
Uniqueness
1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene is unique due to the presence of both a methoxyvinyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-(1-methoxyethenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3O/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13/h3-6H,1H2,2H3 |
InChI Key |
XUCLJCNTAWTXEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


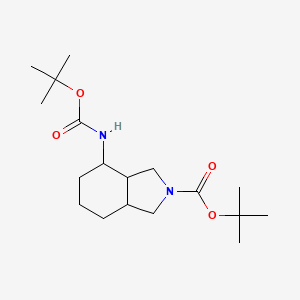
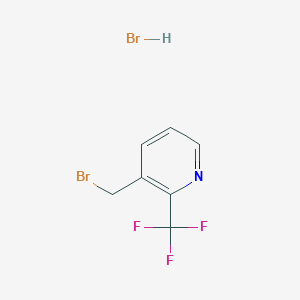
![2-Chloro-6-methoxy-4-methylbenzo[d]thiazole](/img/structure/B13658376.png)
